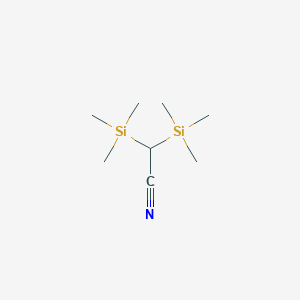
Bis(trimethylsilyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-bis(trimethylsilyl)acetonitrile is an organosilicon compound with the molecular formula C8H19NSi2. It is characterized by the presence of two trimethylsilyl groups attached to a central acetonitrile moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds .
準備方法
2,2-bis(trimethylsilyl)acetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of acetonitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . Industrial production methods may involve similar reactions but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反応の分析
2,2-bis(trimethylsilyl)acetonitrile undergoes a variety of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Silylation Reactions: It can act as a silylating agent, transferring its trimethylsilyl groups to other molecules.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2,2-bis(trimethylsilyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Material Science: It is employed in the preparation of silicon-containing polymers and materials.
Analytical Chemistry: It is used in gas chromatography and mass spectrometry as a derivatizing agent to improve the volatility and detectability of analytes
作用機序
The mechanism of action of 2,2-bis(trimethylsilyl)acetonitrile involves the transfer of its trimethylsilyl groups to other molecules. This silylation process can protect reactive functional groups during chemical synthesis, making it easier to manipulate complex molecules. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .
類似化合物との比較
2,2-bis(trimethylsilyl)acetonitrile is unique due to the presence of two trimethylsilyl groups, which provide steric hindrance and enhance its stability. Similar compounds include:
(Trimethylsilyl)acetonitrile: Contains only one trimethylsilyl group and is less sterically hindered.
N,O-Bis(trimethylsilyl)acetamide: Used as a silylating reagent but has different reactivity and applications.
These compounds share some chemical properties but differ in their reactivity and specific applications, highlighting the unique features of 2,2-bis(trimethylsilyl)acetonitrile .
特性
分子式 |
C8H19NSi2 |
|---|---|
分子量 |
185.41 g/mol |
IUPAC名 |
2,2-bis(trimethylsilyl)acetonitrile |
InChI |
InChI=1S/C8H19NSi2/c1-10(2,3)8(7-9)11(4,5)6/h8H,1-6H3 |
InChIキー |
KOPOPBCJVOTRMB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(C#N)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


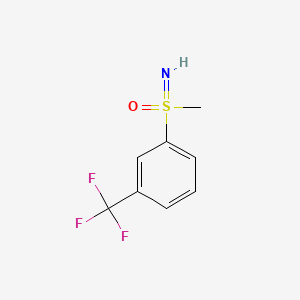
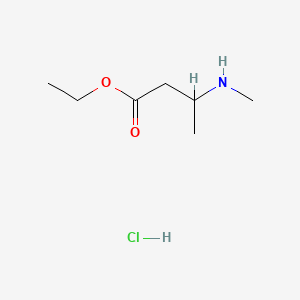
![tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate](/img/structure/B13592247.png)

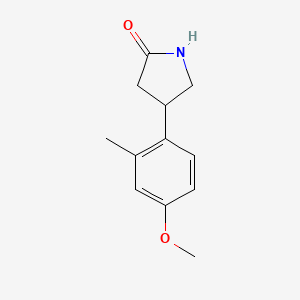
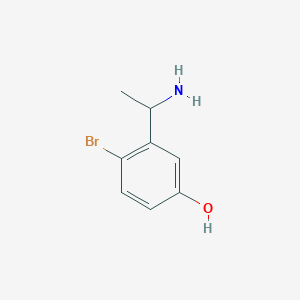
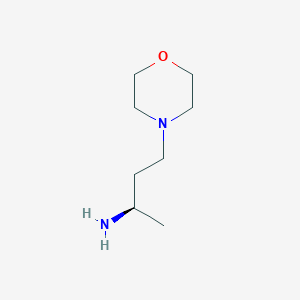
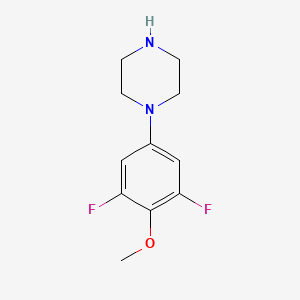
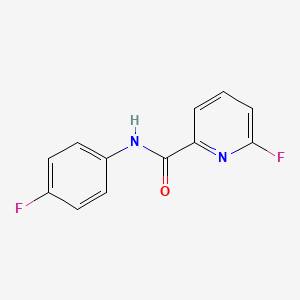
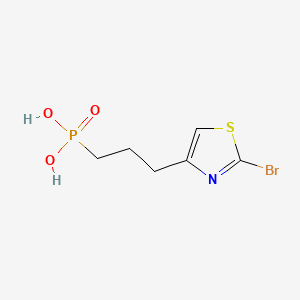
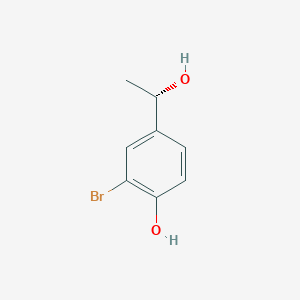
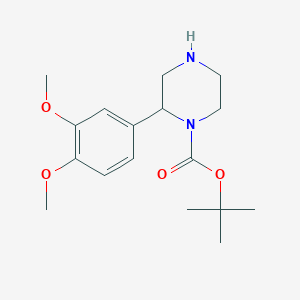
![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
